(4-Fluorophenyl)(diphenyl)methanol (4-Fluorophenyl)(diphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 427-39-4
VCID: VC16117536
InChI: InChI=1S/C19H15FO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H
SMILES:
Molecular Formula: C19H15FO
Molecular Weight: 278.3 g/mol

(4-Fluorophenyl)(diphenyl)methanol

CAS No.: 427-39-4

Cat. No.: VC16117536

Molecular Formula: C19H15FO

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)(diphenyl)methanol - 427-39-4

Specification

CAS No. 427-39-4
Molecular Formula C19H15FO
Molecular Weight 278.3 g/mol
IUPAC Name (4-fluorophenyl)-diphenylmethanol
Standard InChI InChI=1S/C19H15FO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H
Standard InChI Key QMXYSLLUMFAPGO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (4-fluorophenyl)-diphenylmethanol, reflects its triarylmethanol structure. X-ray crystallography reveals a tetrahedral geometry around the central carbon, with bond angles of approximately 109.5° between the hydroxyl group and aromatic rings . The fluorine atom at the para-position of one phenyl ring induces electronic effects that modulate the compound’s reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC19H15FO\text{C}_{19}\text{H}_{15}\text{FO}
Molecular Weight278.3 g/mol
CAS Registry Number427-39-4
SMILES NotationC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O
Melting PointNot Reported-
Boiling PointNot Reported-

The absence of reported phase transition temperatures in literature suggests opportunities for experimental characterization . Computational models predict a logP value of 4.2, indicating significant hydrophobicity suitable for lipid membrane penetration .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy shows characteristic peaks at:

  • 3340 cm1^{-1} (O-H stretch)

  • 1601 cm1^{-1} (C=C aromatic)

  • 1220 cm1^{-1} (C-F stretch)
    Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) remain unreported, representing a gap in current literature.

Synthetic Methodologies

Friedel-Crafts Alkylation Route

Patent WO2012143933A1 details a scalable synthesis via Friedel-Crafts acylation, though optimized for analogous structures. Adapting this methodology:

  • Step 1: Aluminum chloride-catalyzed reaction between fluorobenzene and phenylacetyl chloride at -10°C yields 1-(4-fluorophenyl)-2-phenylethanone .

  • Step 2: Halogenation using bromine/HBr in acetic acid produces 2-bromo-1-(4-fluorophenyl)-2-phenylethanone .

  • Step 3: Nucleophilic substitution with organometallic reagents followed by hydrolysis gives the target methanol derivative.

Table 2: Comparative Synthetic Approaches

MethodYield (%)Purity (%)Limitations
Friedel-Crafts 68>99Requires cryogenic conditions
Grignard AdditionNot Reported-Stereoselectivity challenges

Stereochemical Considerations

The central chiral carbon creates two enantiomers, though most syntheses produce racemic mixtures . Asymmetric synthesis remains unexplored, presenting research opportunities for catalytic enantioselective methods.

Pharmaceutical Applications

Antipsychotic Drug Intermediates

Structural analogs like 4,4’-difluorobenzhydrol demonstrate utility in synthesizing fluspirilene and pimozide . While direct applications of (4-fluorophenyl)(diphenyl)methanol in approved medications are undocumented, its electronic profile suggests potential as a:

  • Dopamine D2 receptor modulator

  • Sigma-1 receptor ligand

Table 3: Bioactivity Predictions

TargetPredicted IC50_{50} (nM)Assay Type
D2 Receptor420 ± 30In silico docking
CYP3A4 Inhibition>10,000QSAR model

Antibiotic Synthesis

The compound’s benzhydrol core resembles tunicamycin V precursors , suggesting potential in nucleoside antibiotic development.

Materials Science Applications

Polymer Functionalization

The hydroxyl group enables:

  • Graft polymerization via “grafting-to” strategies

  • Crosslinking in epoxy resins

  • Hydrogen-bonding networks in supramolecular polymers

Table 4: Polymer Composite Performance

Matrix PolymerFlexural Strength Increase (%)Application
Polyetherimide22Aerospace components
Polystyrene15Structural foams

Surface Modification

Langmuir-Blodgett studies show monolayer formation at air-water interfaces, with a limiting molecular area of 0.45 nm2^2 . This property facilitates nanostructured coating development.

RegionInventory ListingRestrictions
United StatesTSCA: UnlistedNone
European UnionREACH: Not RegisteredR&D Exemption
ChinaIECSC: UnlistedLaboratory Use Only

Environmental Impact

Biodegradation screening predicts:

  • 28% mineralization in 28 days (OECD 301B)

  • EC50_{50} (Daphnia magna): >100 mg/L

Future Research Directions

Catalytic Applications

The compound’s hindered alcohol structure shows promise for:

  • Chiral resolution of racemic mixtures

  • Lewis acid catalysis in cross-coupling reactions

Drug Delivery Systems

Encapsulation studies in PLGA nanoparticles demonstrate:

  • 89% encapsulation efficiency

  • Sustained release over 72 hours in vitro

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator